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Compound of Interest

Compound Name: Allyl octanoate

Cat. No.: B1584829

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

Allyl octanoate is a key aroma compound valued for its characteristic sweet, fruity, and
pineapple-like flavor profile.[1] In the flavor and fragrance industry, it is a widely used ingredient
to impart these notes to a variety of products, including beverages, confectionery, and baked
goods.[1] Its well-defined chemical properties and distinct sensory perception make it an
excellent external or internal standard for the qualitative and quantitative analysis of flavor
profiles in complex food and beverage matrices. These application notes provide detailed
protocols for the use of allyl octanoate as a standard in flavor profiling, utilizing gas
chromatography-mass spectrometry (GC-MS), along with information on its sensory properties
and the underlying biological pathways for its perception.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of allyl octanoate is
essential for its effective use as a standard.
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Property Value Reference

Allyl caprylate, 2-Propenyl

Synonyms octanoate The Good Scents Company
CAS Number 4230-97-1 The Good Scents Company
Molecular Formula C11H2002 The Good Scents Company
Molecular Weight 184.28 g/mol The Good Scents Company
Appearance Colorless to pale yellow liquid LookChem

Fruity, pineapple, sweet, waxy,
Odor Profile VP ) PP Y [2]
green, tropical

Fatty, fruity, pineapple, tropical-

Taste Profile [2]

like at 10 ppm
Boiling Point 222 °C ChemBK
Flash Point 78.89 °C [2]
Specific Gravity 0.872 - 0.880 @ 25°C [2]
Refractive Index 1.432-1.434 @ 20°C [2]

Insoluble in water; soluble in
Solubility alcohol, ether, and non-volatile  [1]

oils.

Quantitative Data for Flavor Profiling

The use of allyl octanoate as a standard requires precise quantitative data for calibration and
comparison.
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Parameter Value Matrix Reference
Taste Threshold 10.00 ppm Water [2]
Recommended Usage Non-alcoholic

1.7 ppm [2]
Level beverages

Recommended Usage

3.3 ppm Frozen dairy [2]
Level
Recommended Usage The Good Scents
4.0 ppm Baked goods
Level Company
Retention Index (DB-
1278 - ResearchGate

5ms)

Experimental Protocols

Protocol 1: Quantitative Analysis of Allyl Octanoate in a
Beverage Matrix using GC-MS

This protocol details the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the
guantification of allyl octanoate in a beverage sample. A stable isotope dilution analysis
approach is recommended for highest accuracy.

1. Materials and Reagents:
o Allyl octanoate standard (=99% purity)

 Internal Standard: Deuterated allyl octanoate (e.g., allyl octanoate-d5) or a suitable non-
interfering ester with similar chemical properties.

e Solvents: Dichloromethane (DCM), Hexane (GC grade)
e Anhydrous Sodium Sulfate
o Sample: Beverage to be analyzed

o Glassware: Volumetric flasks, pipettes, separatory funnel, GC vials with inserts
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. Sample Preparation (Liquid-Liquid Extraction):

Spike a known volume of the beverage sample (e.g., 10 mL) with a known concentration of
the internal standard.

Add 5 mL of dichloromethane to the sample in a separatory funnel.

Shake vigorously for 2 minutes to ensure thorough extraction of the analytes into the organic
phase.

Allow the layers to separate for 5 minutes.

Collect the lower organic layer (DCM) into a clean flask.
Repeat the extraction with a fresh 5 mL portion of DCM.
Combine the organic extracts.

Dry the combined extract by passing it through a small column containing anhydrous sodium
sulfate.

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
Transfer the final extract to a GC vial for analysis.
. GC-MS Instrumentation and Parameters:
Gas Chromatograph: Agilent 7890B or equivalent
Mass Spectrometer: Agilent 5977B or equivalent

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 um film thickness) or equivalent non-polar
column.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Inlet Temperature: 250°C

Injection Volume: 1 pL (splitless mode for trace analysis)
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e Oven Temperature Program:
o Initial temperature: 50°C, hold for 2 minutes
o Ramp: 10°C/min to 250°C
o Hold: 5 minutes at 250°C
e MS Transfer Line Temperature: 280°C
e lon Source Temperature: 230°C (Electron Impact ionization)
o Electron Energy: 70 eV
e Mass Range: m/z 40-300
e Solvent Delay: 3 minutes
4. Data Analysis:

« |dentify the peaks for allyl octanoate and the internal standard based on their retention
times and mass spectra.

o Create a calibration curve by analyzing a series of standards with known concentrations of
allyl octanoate and a fixed concentration of the internal standard.

e Quantify the amount of allyl octanoate in the sample by comparing the peak area ratio of
the analyte to the internal standard against the calibration curve.

Protocol 2: Sensory Evaluation - Determination of Flavor
Threshold

This protocol outlines a method for determining the sensory detection threshold of allyl
octanoate in a specific matrix (e.g., water or a model beverage) using a trained sensory panel.

1. Materials:

» Allyl octanoate standard (=99% purity)
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o Odor-free water or the desired beverage base

o Glassware: Volumetric flasks, pipettes, coded tasting glasses
e Sensory panel of at least 10 trained assessors

2. Procedure (Ascending Forced-Choice Method):

e Prepare a stock solution of allyl octanoate in ethanol.

e Prepare a series of dilutions of the stock solution in the test matrix, with concentrations
increasing in a geometric series (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 ppm).

e For each concentration level, present each panelist with three samples: two are blanks (the
matrix alone) and one contains the allyl octanoate dilution. The order of presentation should
be randomized.

e Instruct panelists to identify the "odd" sample.

e The individual threshold is the lowest concentration at which the panelist can correctly
identify the odd sample.

e The group threshold is calculated as the geometric mean of the individual thresholds.

Visualizations
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Caption: Workflow for GC-MS analysis of allyl octanoate.
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Caption: Olfactory signaling pathway for ester perception.
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Caption: Logical workflow for flavor profiling.

Conclusion

Allyl octanoate serves as a robust and reliable standard for the profiling of fruity and tropical
flavors in a wide range of applications. Its distinct chemical and sensory characteristics,
coupled with well-established analytical methodologies like GC-MS, enable researchers and
scientists to achieve accurate and reproducible results. The protocols and data presented in
these application notes provide a comprehensive guide for the effective utilization of allyl
octanoate in flavor analysis, contributing to a deeper understanding of flavor chemistry and
perception.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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